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Introduction
The C4H8 hydrocarbons, known collectively as butenes, represent a cornerstone of modern

industrial chemistry. Comprising four primary isomers—1-butene, cis-2-butene, trans-2-butene,

and isobutylene (2-methylpropene)—these compounds are integral to the production of fuels,

polymers, and a myriad of chemical intermediates. This technical guide delves into the

historical discovery and evolving scientific understanding of these pivotal molecules. From their

early, often serendipitous, isolation to the elucidation of their distinct structures and the

development of sophisticated isomerization and separation technologies, the story of the

butene isomers is a narrative of advancing analytical capabilities and a deepening

comprehension of chemical structure and reactivity.

The Genesis of an Isomer: Early Discoveries
The conceptual framework for understanding butene isomers predates their individual

discovery, rooted in the nascent field of organic chemistry and the burgeoning gaslight industry

of the 19th century.
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In 1825, the eminent scientist Michael Faraday, while investigating the liquid residue from the

production of illuminating gas derived from whale oil, isolated a novel hydrocarbon.[1][2][3]

Through meticulous fractional distillation at low temperatures, he separated a volatile liquid

which he termed "bicarburet of hydrogen."[4] Faraday determined its empirical formula to be

CH, but noted its vapor density was twice that of ethylene (then known as olefiant gas).[1][2]

This substance was later identified as a butene, and given its origin from a thermal process, it

was likely a mixture, with a significant component being the branched isomer, isobutylene.[1]

Faraday's work was a landmark in hydrocarbon chemistry, demonstrating that compounds with

the same elemental composition could exist with different physical properties.[1]

The Rise of Isomerism
The concept of isomerism was formally articulated in the late 1820s and early 1830s by

scientists like Friedrich Wöhler and Jöns Jacob Berzelius.[5][6] Wöhler's synthesis of urea from

ammonium cyanate in 1828 provided incontrovertible proof that two different compounds could

share the same elemental formula.[6] This paradigm shift was essential for the later

characterization of the butene family.

Butlerov and the Structure of Isobutylene
The definitive synthesis and structural elucidation of isobutylene are largely credited to the

Russian chemist Alexander Butlerov and his student V. Goryainov in the 1860s and 1870s.

Butlerov, a key architect of the theory of chemical structure, systematically synthesized and

characterized numerous organic compounds. His work on tertiary alcohols and their

dehydration products provided a clear pathway to isobutylene, confirming its branched

structure.

The Linear Isomers: 1-Butene and the 2-Butenes
The characterization of the linear butene isomers followed the establishment of isobutylene's

structure.

The First Synthesis of 1-Butene
While its presence in cracked petroleum fractions was later understood, one of the earliest

deliberate laboratory syntheses of 1-butene was reported in a 1928 paper by Howard J. Lucas
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and Robert T. Dillon.[7] Their method, a Grignard reaction involving allylmagnesium bromide

and methyl iodide, provided a clear route to this terminal alkene.

Unraveling Cis-Trans Isomerism: The 2-Butenes
The concept of geometric isomerism, arising from restricted rotation around a double bond,

was a significant theoretical advancement. The synthesis and characterization of the cis and

trans isomers of 2-butene were detailed in a 1929 paper by William G. Young, Robert T. Dillon,

and Howard J. Lucas.[5] They synthesized the two isomers from the naturally occurring angelic

and tiglic acids, which are themselves geometric isomers of α-methylcrotonic acid.[5] This work

provided concrete experimental evidence for the existence of stereoisomers in alkenes.

Quantitative Data of Butene Isomers
The distinct physical properties of the butene isomers are a direct consequence of their

differing molecular structures. These properties are crucial for their separation and have been

meticulously measured over time.

Property 1-Butene cis-2-Butene trans-2-Butene
Isobutylene (2-
Methylpropene
)

Molar Mass (

g/mol )
56.11 56.11 56.11 56.11

Boiling Point (°C) -6.3 3.7 0.9 -6.9

Melting Point

(°C)
-185.3 -138.9 -105.5 -140.3

Density (g/mL at

boiling point)
0.628 0.641 0.626 0.588

Heat of

Formation (gas,

kJ/mol)

1.1 -5.7 -9.9 -16.9
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The methodologies employed in the initial synthesis and separation of the butene isomers

reflect the analytical capabilities of their time.

Synthesis of 1-Butene via Grignard Reaction (Lucas and
Dillon, 1928)
This protocol is based on the description provided by Lucas and Dillon for the synthesis of 1-
butene from allyl bromide and methyl iodide.

Reaction: CH₂=CHCH₂Br + Mg → CH₂=CHCH₂MgBr CH₂=CHCH₂MgBr + CH₃I →

CH₂=CHCH₂CH₃ + MgBrI

Apparatus: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a

mechanical stirrer. All glassware must be thoroughly dried.

Procedure:

Magnesium turnings are placed in the flask with anhydrous diethyl ether.

A solution of allyl bromide in anhydrous ether is added dropwise from the dropping funnel to

initiate the formation of the Grignard reagent (allylmagnesium bromide). The reaction is

exothermic and may require cooling to maintain a gentle reflux.

After the formation of the Grignard reagent is complete, a solution of methyl iodide in

anhydrous ether is added dropwise.

The reaction mixture is then heated under reflux for a period to ensure complete reaction.

The resulting mixture is hydrolyzed by carefully adding it to a mixture of ice and a weak acid

(e.g., ammonium chloride solution) to decompose any unreacted Grignard reagent and

precipitate magnesium salts.

The ethereal layer containing 1-butene is separated.

The volatile 1-butene gas is then carefully collected by gentle warming of the ether solution

and passing the gas through a series of cold traps to purify it from ether and any higher

boiling byproducts.
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Synthesis of cis- and trans-2-Butene from Angelic and
Tiglic Acids (Young, Dillon, and Lucas, 1929)
This procedure is adapted from the 1929 paper by Young, Dillon, and Lucas.[5]

Reaction Scheme:

Angelic acid or Tiglic acid is converted to the corresponding α-iodo-β-methylbutyric acid.

The iodo-acid is then treated with a base to induce elimination, yielding the respective 2-

butene isomer.

Procedure:

Preparation of α-iodo-β-methylbutyric acid: Angelic acid or tiglic acid is treated with hydriodic

acid. The reaction mixture is heated to facilitate the addition of HI across the double bond.

Elimination to form 2-butene: The resulting α-iodo-β-methylbutyric acid is dissolved in a

suitable solvent and treated with a base, such as sodium carbonate. The mixture is heated,

causing the elimination of HI and the formation of 2-butene. The volatile 2-butene gas is

collected as it evolves from the reaction mixture. The geometry of the starting acid dictates

the predominant isomer of 2-butene formed.

Historical Separation Technique: Fractional Distillation
of Light Hydrocarbons
In the early 20th century, fractional distillation was the primary method for separating volatile

liquids with close boiling points.

Apparatus: A distillation flask, a fractionating column (often a long, unpacked or packed tube,

sometimes with indentations like a Vigreux column), a condenser, and a receiving flask cooled

in an ice or salt-ice bath.

Procedure:

The liquid mixture of butene isomers is placed in the distillation flask with boiling chips.
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The mixture is gently heated. The component with the lowest boiling point (isobutylene, -6.9

°C, and 1-butene, -6.3 °C) will vaporize first.

The vapor rises through the fractionating column, where it undergoes multiple cycles of

condensation and re-vaporization on the column's surface. This process enriches the vapor

in the more volatile component.

The vapor that reaches the top of the column is then passed through a condenser, where it

liquefies and is collected in the cooled receiving flask.

By carefully controlling the temperature at the top of the column, a rough separation of the

isomers can be achieved. Due to the very close boiling points, complete separation by

simple fractional distillation is challenging.

Evolution of Mechanistic Understanding: The
Carbocation Theory
The isomerization of butenes, a process of immense industrial importance, was initially an

empirical art. The theoretical framework for understanding these transformations evolved

significantly with the development of the carbocation theory.

Frank C. Whitmore, in the 1930s, was a pivotal figure in establishing the concept of

carbocations as reactive intermediates.[1][6] He proposed that the rearrangement of the carbon

skeleton during certain reactions proceeded through a positively charged carbon species. This

theory provided a rational explanation for the interconversion of butene isomers, particularly in

the presence of acid catalysts.

The mechanism involves the protonation of the double bond to form a secondary or tertiary

carbocation. Subsequent deprotonation at a different position or a hydride or methyl shift to

form a more stable carbocation, followed by deprotonation, leads to the formation of a different

butene isomer.

Visualizing the Past: Diagrams of Historical
Processes and Concepts
Historical Synthesis of 1-Butene
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Caption: Workflow for the historical synthesis of 1-butene via a Grignard reaction.
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Caption: Schematic of a historical fractional distillation apparatus for separating butene

isomers.
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Caption: Conceptual evolution of the understanding of butene isomerization mechanisms.
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The history of the butene isomers is a compelling illustration of the progression of chemical

science. From Faraday's initial isolation of a mysterious "bicarburet of hydrogen" to the

deliberate synthesis and characterization of each distinct isomer, the journey reflects a growing

sophistication in experimental technique and theoretical understanding. The development of

industrial processes for the production and interconversion of these isomers, driven by the

demands of the burgeoning fuel and polymer industries, further spurred innovation. For today's

researchers, this historical perspective not only provides a rich context for their work but also

underscores the foundational principles of structure, reactivity, and mechanism that continue to

drive discovery in the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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